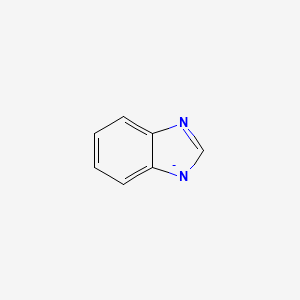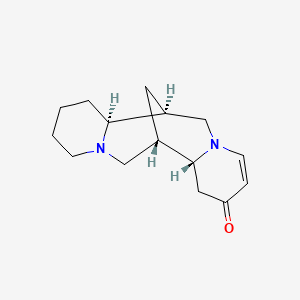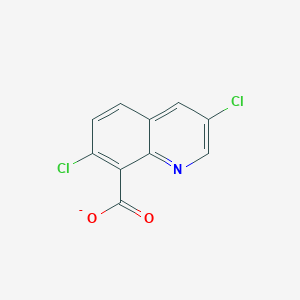
Dehydrocyclopeptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-dehydrocyclopeptine is a geoisomer of dehydrocyclopeptine in which the C=C bond of the benzylidene substituent has E-configuration.
Scientific Research Applications
Macrocyclic Alkaloids and Cyclopeptides in Drug Discovery
Dehydrocyclopeptine, as a part of the macrocyclic alkaloids and cyclopeptides family, plays a significant role in drug discovery. These compounds are abundant in nature and exhibit potential biological and physicochemical properties. Over 100 approved drugs or clinical drug candidates include macrocyclic scaffolds as their active components. This highlights the importance of this compound in synthesizing biologically active macrocyclic compounds (Manda, Tripathi, Ghoshal, Ambule, Srivastava, & Panda, 2019).
Convergent Ligation Strategies
This compound's utility in convergent ligation strategies is another significant area of research. It is used in the synthesis of peptide conjugates, which are vital in various biological processes. The introduction of dehydroalanine into peptides and subsequent chemoselective conjugate addition facilitates the creation of glycopeptides, lipopeptides, and other peptide conjugates (Zhu & van der Donk, 2001).
Biosynthetic Enzyme Mechanisms
In the field of lanthipeptide biosynthesis, this compound plays a role in understanding enzyme mechanisms. Lanthipeptides, which include dehydroalanine, are known for their diverse biological activities, such as antimicrobial and antiallodynic effects. The post-translational modification reactions in lanthipeptides involve the dehydration of specific residues to form dehydroalanine, elucidating the biosynthetic pathways of these compounds (Repka, Chekan, Nair, & van der Donk, 2017).
Synthesis of Modified Proteins
This compound is instrumental in synthesizing modified proteins. Its utility in incorporating non-proteinogenic residues into proteins has expanded the scope of biological and technological applications. This involves various bond-forming methods and serves as an activity-based probe in protein studies (Daďová, Galan, & Davis, 2018).
Role in Natural Product Chemistry
The study of this compound extends to natural product chemistry, where its presence in marine organisms contributes to the biogenesis of bioactive molecules. These compounds, containing dehydro groups, exhibit a range of biological activities, including antitumor and antibiotic activities, highlighting the versatility of this compound in marine-derived bioactive compounds (Sugumaran & Robinson, 2010).
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3E)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11+ |
InChI Key |
FYVKHLSOIIPVEH-RVDMUPIBSA-N |
Isomeric SMILES |
CN1/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |
SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


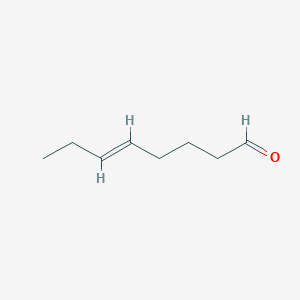
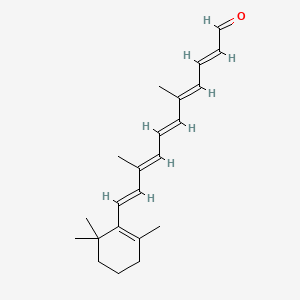

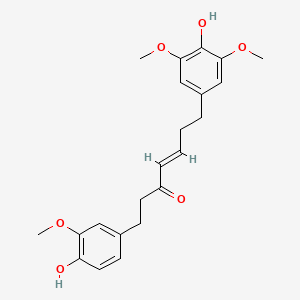
![3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B1237160.png)
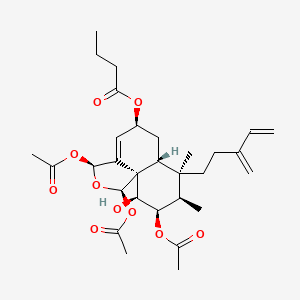
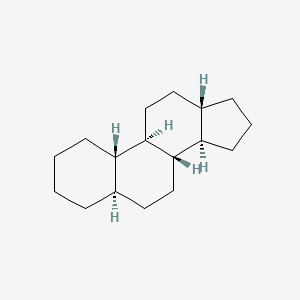
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)


